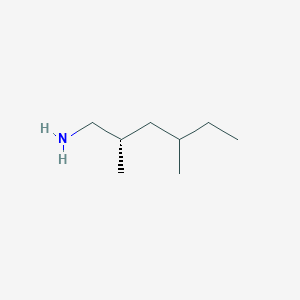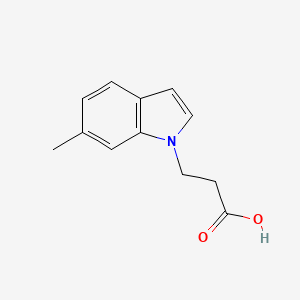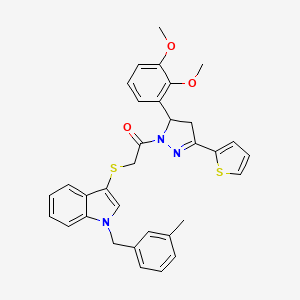
(2S)-2,4-Dimethylhexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2,4-Dimethylhexan-1-amine, also known as DMHA, is an organic compound that belongs to the class of aliphatic amines. DMHA has gained significant attention in the scientific community due to its potential as a performance-enhancing agent.
作用機序
(2S)-2,4-Dimethylhexan-1-amine works by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, energy levels, and focus. By increasing the levels of these neurotransmitters, (2S)-2,4-Dimethylhexan-1-amine can enhance cognitive function and athletic performance.
Biochemical and Physiological Effects:
(2S)-2,4-Dimethylhexan-1-amine has been shown to increase heart rate, blood pressure, and respiratory rate. It also increases the levels of glucose and fatty acids in the blood, providing the body with a source of energy. (2S)-2,4-Dimethylhexan-1-amine has also been shown to increase the release of adrenaline, which can enhance athletic performance.
実験室実験の利点と制限
One advantage of using (2S)-2,4-Dimethylhexan-1-amine in lab experiments is its accessibility and cost-effectiveness. (2S)-2,4-Dimethylhexan-1-amine is relatively easy to synthesize, making it a viable option for scientific research. However, one limitation of using (2S)-2,4-Dimethylhexan-1-amine in lab experiments is its potential for abuse. (2S)-2,4-Dimethylhexan-1-amine has gained popularity as a performance-enhancing agent, and its use outside of scientific research is a concern.
将来の方向性
There are several future directions for (2S)-2,4-Dimethylhexan-1-amine research. One direction is to study the long-term effects of (2S)-2,4-Dimethylhexan-1-amine use on the body. Another direction is to investigate the potential of (2S)-2,4-Dimethylhexan-1-amine as a treatment for cognitive disorders such as ADHD. (2S)-2,4-Dimethylhexan-1-amine has also been studied for its potential as a weight loss supplement, and further research in this area is needed.
Conclusion:
In conclusion, (2S)-2,4-Dimethylhexan-1-amine, or (2S)-2,4-Dimethylhexan-1-amine, is an organic compound that has gained significant attention for its potential as a performance-enhancing agent. (2S)-2,4-Dimethylhexan-1-amine works by increasing the levels of neurotransmitters in the brain, enhancing cognitive function and athletic performance. While (2S)-2,4-Dimethylhexan-1-amine has several advantages for scientific research, its potential for abuse is a concern. Further research is needed to investigate the long-term effects of (2S)-2,4-Dimethylhexan-1-amine use and its potential as a treatment for cognitive disorders and weight loss.
合成法
The synthesis of (2S)-2,4-Dimethylhexan-1-amine involves the reaction of 2-heptanone with nitropropane in the presence of sodium borohydride. The resulting product is then reduced with lithium aluminum hydride to yield (2S)-2,4-Dimethylhexan-1-amine. This method is relatively simple and cost-effective, making (2S)-2,4-Dimethylhexan-1-amine accessible for scientific research.
科学的研究の応用
(2S)-2,4-Dimethylhexan-1-amine has been studied extensively for its potential as a performance-enhancing agent. It has been shown to increase energy levels, enhance focus, and improve athletic performance. (2S)-2,4-Dimethylhexan-1-amine has also been studied for its potential as a weight loss supplement due to its ability to suppress appetite.
特性
IUPAC Name |
(2S)-2,4-dimethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-4-7(2)5-8(3)6-9/h7-8H,4-6,9H2,1-3H3/t7?,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSSRNAGQDAYQH-MQWKRIRWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,2'-bifuran]-5-ylmethyl)ethanesulfonamide](/img/structure/B2573003.png)

![2-(2,6-dimethylmorpholine-4-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2573005.png)
![2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride](/img/structure/B2573006.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2573010.png)

![2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B2573012.png)

![N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2573015.png)

![Benzyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2573017.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2573023.png)
